Computed Lipophilicity (LogP) Differentiates 1-(Methoxymethyl)-1H-pyrazol-4-amine from N-Alkyl and Other N-Alkoxyalkyl Analogs
The target compound's computed LogP of 0.65 demonstrates a balanced lipophilicity profile essential for CNS drug-like property space, positioning it between more hydrophilic N-alkyl and more lipophilic N-ethoxy analogs. The calculated LogP of 0.65 for 1-(methoxymethyl)-1H-pyrazol-4-amine [1] is intermediate. For comparison, the reported LogP for 1-methyl-1H-pyrazol-4-amine is 0.58 [2], and for 1-ethyl-1H-pyrazol-4-amine, it is 1.07 [3]. The direct N-alkoxyalkyl analog, 1-(ethoxymethyl)-1H-pyrazol-4-amine, has a significantly higher LogP of 1.04 , increasing by 0.39 units, which indicates a marked shift towards higher lipophilicity and potentially lower aqueous solubility.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.65 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine (LogP = 0.58), 1-Ethyl-1H-pyrazol-4-amine (LogP = 1.07), 1-(Ethoxymethyl)-1H-pyrazol-4-amine (LogP = 1.04) |
| Quantified Difference | ΔLogP = +0.07 vs 1-methyl; ΔLogP = -0.42 vs 1-ethyl; ΔLogP = -0.39 vs 1-(ethoxymethyl) |
| Conditions | Computed properties sourced from ChemSrc, Molbase, and other chemical databases. |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and metabolic clearance; procuring the correct analog with a known, intermediate LogP is essential for SAR continuity in lead optimization.
- [1] Molbase. (n.d.). 1-(Methoxymethyl)-1H-pyrazol-4-amine Properties. LogP: 0.65040. Retrieved from https://m.molbase.cn/baike/1575371/ View Source
- [2] Molbase. (n.d.). 1-Methyl-1H-pyrazol-4-amine. LogP: 0.5835. Retrieved from https://qiye.molbase.cn/4375748/ View Source
- [3] Molbase. (n.d.). 1-Ethyl-1H-pyrazol-4-amine. LogP: 1.0664. Retrieved from https://qiye.molbase.cn/4375747/ View Source
